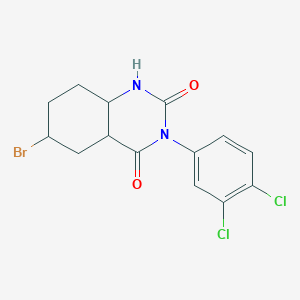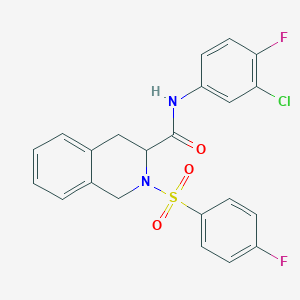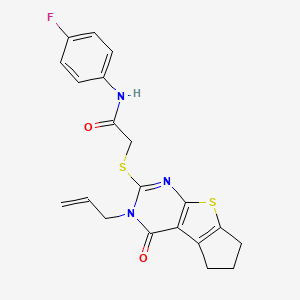![molecular formula C18H31NO3S B12138382 1-{[(Cyclooctylamino)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12138382.png)
1-{[(Cyclooctylamino)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Cyclooctylamino)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane core with a cyclooctylamino sulfonyl group and a dimethyl substitution, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 1-{[(Cyclooctylamino)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves multiple steps, typically starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through Diels-Alder reactions or other cycloaddition reactions. The introduction of the cyclooctylamino sulfonyl group is usually done through sulfonylation reactions, where sulfonyl chlorides react with amines under basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-{[(Cyclooctylamino)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like thiols or amines replace the sulfonyl group, forming new derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{[(Cyclooctylamino)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mecanismo De Acción
The mechanism of action of 1-{[(Cyclooctylamino)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
1-{[(Cyclooctylamino)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
1-{[(Dicyclohexylamino)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one: This compound has a similar structure but with dicyclohexylamino instead of cyclooctylamino, which may result in different chemical and biological properties.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: This simpler compound lacks the sulfonyl and amino groups, making it less versatile in terms of chemical reactivity and biological activity.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S-endo)-:
Propiedades
Fórmula molecular |
C18H31NO3S |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
N-cyclooctyl-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
InChI |
InChI=1S/C18H31NO3S/c1-17(2)14-10-11-18(17,16(20)12-14)13-23(21,22)19-15-8-6-4-3-5-7-9-15/h14-15,19H,3-13H2,1-2H3 |
Clave InChI |
JNLWWCZFHWUIJX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3CCCCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12138303.png)
![N-(3,4-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138308.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138310.png)

![4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzenesulfonamide](/img/structure/B12138328.png)
![3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dipropylbenzenesulfonamide](/img/structure/B12138338.png)
![N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12138346.png)
![Methyl 2-[3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12138359.png)

![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)eth yl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12138383.png)

![4-({[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12138398.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138400.png)
